3-cyclohexyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea
Description
This thiourea derivative features a cyclohexyl group, a 5-fluoro-2-methyl-substituted indole moiety, and a furan-2-ylmethyl substituent. Its molecular formula is C₃₀H₃₃FN₄OS, with a molecular weight of 524.67 g/mol. The compound’s structural complexity arises from its dual substitution at the thiourea nitrogen atoms: one bonded to a 2-(5-fluoro-2-methylindol-3-yl)ethyl group and the other to a furan-2-ylmethyl group.
Properties
IUPAC Name |
3-cyclohexyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3OS/c1-16-20(21-14-17(24)9-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-6-3-2-4-7-18/h5,8-10,13-14,18,25H,2-4,6-7,11-12,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAMTTDGNIQGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CO3)C(=S)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclohexyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C26H37FN2O3
- Molecular Weight : 444.6 g/mol
- Structure : The compound features a cyclohexyl group, an indole derivative with a fluoromethyl substituent, and a furan moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an antiviral and anticancer agent. The following sections detail specific activities observed in various studies.
Antiviral Activity
Research indicates that derivatives of thiourea compounds exhibit promising antiviral properties. Similar compounds have shown efficacy against viruses such as the hepatitis C virus (HCV) and HIV. For instance:
- Mechanism of Action : Compounds with thiourea linkages have been noted to inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in viral life cycles .
- Case Study : A related compound demonstrated an EC50 value of 3.98 µM against HIV type 1, indicating significant antiviral potential .
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Inhibition of Tumor Growth : Compounds with similar indole and thiourea structures have been studied for their ability to inhibit tumor cell proliferation.
- Research Findings : A study highlighted the anticancer activity of thiourea derivatives, showing IC50 values in the low micromolar range against various cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving cyclization and functionalization techniques. This compound is part of a broader class of thiourea derivatives that are synthesized for enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Substituent Analysis and Structural Modifications
Key structural analogs differ in substituents on the indole ring, thiourea-linked groups, and stereochemistry. Below is a comparative analysis:
Q & A
Q. Optimization Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can minimize trial runs while identifying optimal conditions for yield and purity .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) or organocatalysts (e.g., DMAP for acylation) may enhance regioselectivity .
How can structural contradictions in crystallographic data for thiourea derivatives be resolved?
Advanced Research Question
Conflicting crystallographic reports (e.g., bond lengths, torsion angles) may arise due to polymorphism or solvent inclusion. To address discrepancies:
Single-Crystal X-ray Diffraction (SC-XRD) : Validate the structure by comparing with published datasets (e.g., Acta Crystallographica reports ). Key parameters include:
- Hydrogen Bonding : Analyze N–H···S and C=S interactions, which stabilize thiourea conformers.
- Torsion Angles : Compare indole-furan dihedral angles to identify steric effects.
Computational Validation : Use density functional theory (DFT) to simulate crystal packing and compare with experimental data .
What methodologies are recommended for assessing the biological activity of this compound?
Basic Research Question
While direct data on this compound is limited, analogous thiourea derivatives exhibit antimicrobial and anticancer properties. Recommended assays include:
In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity).
Antimicrobial Susceptibility : Perform broth microdilution assays against Gram-positive/negative bacteria .
Q. Advanced Consideration :
- Structure-Activity Relationship (SAR) : Modify the furan or cyclohexyl groups and correlate substitutions with activity trends .
How can computational chemistry aid in predicting the reactivity of this thiourea derivative?
Advanced Research Question
Computational tools streamline reaction design and mechanistic insights:
Reaction Pathway Prediction :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles for thiourea formation or indole functionalization .
- Transition State Analysis : Identify rate-limiting steps (e.g., nucleophilic attack on isothiocyanate).
Solvent Effects : Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction yield .
Docking Studies : Model interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
What strategies mitigate low yields in the final coupling step of the synthesis?
Advanced Research Question
Low yields during furan methylation or thiourea formation often stem from steric hindrance or side reactions. Solutions include:
Protection/Deprotection : Temporarily protect reactive indole NH groups with Boc anhydride .
Microwave-Assisted Synthesis : Enhance reaction kinetics and reduce decomposition via controlled heating .
Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to improve interfacial reactivity in biphasic systems .
How should researchers handle conflicting spectroscopic data (e.g., NMR, IR) for this compound?
Basic Research Question
Contradictions in NMR/IR spectra may arise from impurities or tautomerism. Best practices:
Multi-Technique Validation :
- 2D NMR (HSQC, HMBC) : Resolve signal overlap and confirm connectivity .
- IR Isotopic Labeling : Use deuterated analogs to assign S–C=N vibrations (~1250 cm⁻¹) .
Dynamic NMR Studies : Probe tautomeric equilibria (e.g., thione-thiol interconversion) at variable temperatures .
What are the challenges in scaling up this synthesis for preclinical studies?
Advanced Research Question
Scale-up challenges include exothermic reactions and purification bottlenecks. Mitigation strategies:
Flow Chemistry : Implement continuous flow reactors for safer handling of unstable intermediates .
Crystallization Optimization : Use anti-solvent addition (e.g., heptane in DCM) to improve crystal habit and purity .
Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .
How can the stability of this compound under varying storage conditions be evaluated?
Basic Research Question
Assess degradation pathways via:
Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis of thiourea to urea) .
Kinetic Modeling : Determine shelf life using Arrhenius equations for accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
